2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid
Overview
Description
“2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid” is a chemical compound with the CAS Number: 1620569-20-1 . It has a molecular weight of 193.21 . The physical form of this compound is solid .
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 193.21 . The compound is stored in a refrigerator .Scientific Research Applications
Supramolecular Synthesis and Biological Activity
- The compound 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid, related to isonicotinic acid hydrazide (isoniazid), has been studied for its role in supramolecular synthesis. It forms multi-component molecular complexes and shows improved biological activity against Mycobacterium tuberculosis through simple covalent reactions (Lemmerer, 2012).
Interaction with α-Hydroxycarboxylic Acids
- A study focusing on the interaction of isonicotinic acid hydrazide and its derivatives, including this compound, with α-hydroxycarboxylic acids, revealed the formation of different cocrystals. These interactions showcase the compound's potential in developing new molecular systems (Álvarez-Vidaurre et al., 2020).
Complex Formation with Copper(II)
- Research on copper(II) complexes involving isonicotinic acid derivatives, including this compound, has been conducted. These complexes have been evaluated for their potential biomedical applications, extending beyond antimycobacterial activity (Zarafu et al., 2018).
Metal Chelate Studies
- The compound has been used in studies to synthesize metal chelates, examining their magnetic, thermal, and spectral properties. This research provides insights into the coordination behavior of such hydrazones with different metal ions (Maurya et al., 2003).
Electrochemical Reduction
- The electrochemical reduction of isonicotinic acid, closely related to this compound, has been studied in aqueous media. Such studies are crucial in understanding the compound's chemical behavior and potential applications in various fields (Mathieu et al., 1997).
Antimicrobial Activity Screening
- Various derivatives of isonicotinic acid hydrazide have been synthesized and tested for antimicrobial activity. This research contributes to the understanding of the compound's utility in developing new antimicrobial agents (Javed et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It is related to isoniazid, a well-known anti-tuberculosis agent . Isoniazid targets the mycolic acid synthesis in Mycobacterium tuberculosis, inhibiting the growth of the bacteria
Mode of Action
It’s known that isoniazid, a related compound, is a prodrug that is activated by a bacterial catalase-peroxidase enzyme called katg . The activated form of isoniazid binds to the enoyl-ACP reductase, an enzyme involved in the synthesis of mycolic acids, essential components of the bacterial cell wall . This binding inhibits the action of the enzyme, leading to the cessation of mycolic acid synthesis and ultimately killing the bacteria .
Biochemical Pathways
Based on its structural similarity to isoniazid, it may affect the mycolic acid synthesis pathway in mycobacterium tuberculosis . Mycolic acids are long-chain fatty acids that are key components of the mycobacterial cell wall. Inhibition of their synthesis disrupts the integrity of the cell wall, leading to bacterial death .
Result of Action
It’s known that isoniazid, a related compound, disrupts the synthesis of mycolic acids, leading to the loss of cell wall integrity and bacterial death .
Properties
IUPAC Name |
2-(2-propan-2-ylidenehydrazinyl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6(2)11-12-8-5-7(9(13)14)3-4-10-8/h3-5H,1-2H3,(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMMLZUHQYAYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=CC(=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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